N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride
Description
Historical Context and Discovery
The development and characterization of this compound emerged from decades of research into cholinergic enzyme systems and neurotransmitter synthesis. The foundation for understanding this compound's significance was established in 1943 when David Nachmansohn and A. L. Machado first described choline acetyltransferase, the enzyme responsible for acetylcholine synthesis. Nachmansohn, a German biochemist who had been investigating nerve impulse conduction and energy-yielding chemical reactions in cells, built upon the earlier works of Nobel laureates Otto Warburg and Otto Meyerhof on fermentation, glycolysis, and muscle contraction.
The initial discovery revealed that an enzyme extracted from brain and nervous tissue could form acetylcholine, but only in the presence of adenosine triphosphate. At the time of this discovery, the acetyl transferase mode of action was unknown, though Nachmansohn hypothesized the possibility of acetylphosphate or phosphorylcholine exchanging phosphate for choline or acetate ion. The understanding of the enzymatic mechanism evolved significantly when Coenzyme A was discovered simultaneously and independently by three laboratories in 1945, with Nachmansohn's being one of these pioneering research groups.
The development of specific choline acetyltransferase inhibitors became a critical research focus as scientists recognized the importance of this enzyme in various disease states. Research into arylvinylpyridinium compounds and other potential inhibitors laid the groundwork for the eventual identification and synthesis of this compound as a potent and selective inhibitor. The compound's discovery represented a significant advancement in the field of neurochemical research, providing researchers with a stable and selective tool for investigating cholinergic function.
Systematic studies of the compound's inhibitory properties revealed its unique characteristics as a keto analog of acetylcholine. Research demonstrated that the compound exhibited noncompetitive inhibition with respect to both substrates of choline acetyltransferase, acetyl-coenzyme A and choline, making it particularly valuable for biochemical investigations. The compound's development coincided with growing interest in understanding the molecular mechanisms underlying neurodegenerative diseases and the role of cholinergic dysfunction in these conditions.
Nomenclature and Classification
This compound exists under several systematic and common names that reflect its structural complexity and diverse applications in chemical research. The compound is most commonly known by its International Union of Pure and Applied Chemistry name, which systematically describes its molecular structure. Alternative nomenclature includes (2-Benzoylethyl)trimethylammonium chloride, which emphasizes the benzoyl group's position relative to the quaternary ammonium center.
The compound's chemical registry number 24472-88-6 serves as its unique identifier in chemical databases, while related forms include various salt derivatives with different counterions. The molecular formula C₁₂H₁₈ClNO indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 227.73 grams per mole. The International Chemical Identifier key ROEBDLGOYFXINS-UHFFFAOYSA-M provides a standardized representation for database searches and computational chemistry applications.
Structural classification places this compound within the quaternary ammonium family, specifically as a benzoyl-substituted trimethylammonium salt. The presence of the ketone functionality distinguishes it from simpler quaternary ammonium compounds and contributes to its unique biological and chemical properties. The compound's classification as a keto analog of acetylcholine reflects its structural relationship to the natural neurotransmitter while maintaining the essential quaternary ammonium center required for biological activity.
Table 1: Nomenclature and Chemical Identifiers
| Property | Value |
|---|---|
| Chemical Abstract Service Number | 24472-88-6 |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Common Name | (2-Benzoylethyl)trimethylammonium chloride |
| International Chemical Identifier Key | ROEBDLGOYFXINS-UHFFFAOYSA-M |
| Canonical Simplified Molecular Input Line Entry System | CN+(C)CCC(=O)C1=CC=CC=C1.[Cl-] |
The compound's systematic classification extends to its pharmacological and biochemical properties. As a choline acetyltransferase inhibitor, it belongs to a specialized class of neurochemical research tools designed to investigate cholinergic function. The compound's selectivity for choline acetyltransferase over other cholinergic enzymes, such as acetylcholinesterase and butyrylcholinesterase, distinguishes it from other quaternary ammonium compounds and establishes its unique position in neurochemical research applications.
Significance in Chemical Research
The significance of this compound in chemical research stems primarily from its role as a highly selective and potent inhibitor of choline acetyltransferase, the enzyme responsible for acetylcholine synthesis in cholinergic neurons. Research has demonstrated that this compound exhibits noncompetitive inhibition characteristics, binding to the enzyme regardless of substrate concentration and effectively blocking acetylcholine synthesis. This unique mechanism of action has made it an invaluable tool for investigating cholinergic function in both central and peripheral nervous systems.
Studies utilizing human placental tissue have revealed the compound's effectiveness in inhibiting acetylcholine synthesis. During experimental incubations, placental tissue typically synthesized acetylcholine at a rate of 2.59 nanomoles per gram per minute and released it into the medium at 0.78 nanomoles per gram per minute. The application of this compound resulted in greater than 75 percent depression of acetylcholine synthesis and completely blocked the increase in tissue acetylcholine levels. The inhibition constant values for acetylcholine synthesis depression closely matched those determined for choline acetyltransferase inhibition in situ, confirming the compound's specificity and effectiveness.
The compound's research applications extend beyond basic enzyme inhibition studies to investigations of amino acid transport mechanisms. Research has shown that this compound effectively inhibits the uptake of neutral amino acids, such as alpha-aminoisobutyric acid, into tissue samples. The inhibition of amino acid uptake paralleled the inhibition of acetylcholine synthesis, supporting hypotheses regarding associations between placental cholinergic activity and amino acid transport mechanisms in human placental tissue.
Table 2: Research Applications and Biological Activities
| Application | Mechanism | Research Significance |
|---|---|---|
| Choline Acetyltransferase Inhibition | Noncompetitive binding to enzyme | Investigation of acetylcholine synthesis pathways |
| Neurochemical Research | Selective enzyme inhibition | Study of cholinergic neurotransmission |
| Amino Acid Transport Studies | Inhibition of neutral amino acid uptake | Understanding placental transport mechanisms |
| Biochemical Assays | Stable inhibitory properties | Quantitative analysis of cholinergic function |
| Pharmaceutical Development | Selective enzyme targeting | Potential therapeutic applications |
The compound's stability in aqueous solutions and negligible activity at muscarinic and nicotinic receptors distinguish it from other cholinergic agents and enhance its utility as a research tool. Unlike other choline acetyltransferase inhibitors that may exhibit instability or lack selectivity, this compound maintains its inhibitory properties over extended periods and demonstrates minimal interference with other components of the cholinergic system. This selectivity profile has made it particularly valuable for studies requiring precise manipulation of acetylcholine synthesis without affecting acetylcholine receptor function or acetylcholine degradation pathways.
The compound's contribution to understanding neurodegenerative diseases represents another significant aspect of its research importance. Given the well-established role of cholinergic dysfunction in conditions such as Alzheimer's disease, research tools that can selectively modulate acetylcholine synthesis provide critical insights into disease mechanisms and potential therapeutic targets. The compound's ability to rapidly and reversibly inhibit choline acetyltransferase has enabled researchers to create experimental models of cholinergic deficiency and evaluate the consequences of reduced acetylcholine synthesis on neuronal function and behavior.
Properties
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBDLGOYFXINS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24472-88-6 (Parent) | |
| Record name | (2-Benzoylethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00986214 | |
| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67190-44-7 | |
| Record name | (2-Benzoylethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Reactants : Benzyl chloride (or substituted analogs) and trimethylamine.
-
Solvent : Polydimethylsiloxane (PDMS) or ethanol/water mixtures.
-
Temperature : 80°C for 4–6 hours.
-
Yield : 70–85% after recrystallization.
Optimization Insights
-
Solvent Polarity : Polar solvents (e.g., ethanol) enhance ionic intermediate stability, improving reaction efficiency.
-
Stoichiometry : Excess trimethylamine (1.5–2.0 equiv.) ensures complete quaternization.
-
Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.
Mannich Reaction Approach
This method employs a Mannich-type condensation to construct the β-ketoammonium structure.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >90% |
| Major Byproduct | Oligomerization products |
Advantages
Transition Metal-Catalyzed Synthesis
Palladium-catalyzed cross-coupling has been explored for functionalized derivatives, though direct application to the target compound requires adaptation.
Limitations
-
High catalyst loading increases costs.
-
Requires inert atmosphere and specialized equipment.
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and reproducibility:
Process Overview
Economic Considerations
| Factor | Industrial Adjustment |
|---|---|
| Raw Material Cost | Bulk pricing for benzyl chloride |
| Energy Consumption | Optimized heating/cooling cycles |
| Waste Management | Solvent recovery systems |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 70–85 | >95 | High | High |
| Mannich Reaction | 65–75 | >90 | Moderate | Moderate |
| Transition Metal | 75–77 | >85 | Low | Low |
Challenges and Solutions
-
Byproduct Formation : Oligomers from excess formaldehyde in Mannich reactions are mitigated by controlled reagent addition.
-
Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the quaternary ammonium group.
-
Catalyst Deactivation : Chelating agents (e.g., EDTA) stabilize metal catalysts in Pd-mediated routes .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ammonium salts, while oxidation reactions could produce corresponding ketones or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 233.73 g/mol
- CAS Number : 67190-44-7
Chemistry
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride serves as a reagent and catalyst in organic synthesis. It is particularly useful in:
- Esterification Reactions : Facilitating the formation of esters from acids and alcohols.
- Nucleophilic Substitution Reactions : Participating in reactions where nucleophiles replace leaving groups.
Biology
The compound's role as an inhibitor of choline acetyltransferase makes it valuable in neurochemical research. Its mechanism involves noncompetitive inhibition, leading to decreased acetylcholine production, which is significant in studying:
- Neurodegenerative Diseases : Such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
Medicine
Due to its selectivity and stability, this compound shows potential for developing therapeutic agents aimed at modulating cholinergic systems. Its unique properties may allow for targeted treatments with reduced side effects compared to other cholinergic inhibitors.
Industrial Applications
In the chemical industry, N,N,N-trimethyl compounds are utilized as intermediates in the production of various chemicals and formulations, including stabilizers for emulsions and surfactants.
Inhibition Studies
Research has demonstrated that N,N,N-trimethyl compounds exhibit significant inhibitory effects on choline acetyltransferase activity in vitro. Notably, studies have reported IC50 values indicating its potency compared to other known inhibitors.
Neuroprotective Effects
While direct evidence for neuroprotective effects specific to this compound is limited, analogous compounds have shown potential in modulating neurotransmitter levels, suggesting avenues for further research.
Toxicological Assessments
Toxicity studies indicate that many quaternary ammonium compounds can exhibit cytotoxicity at high concentrations; however, N,N,N-trimethyl derivatives often present lower toxicity profiles, making them safer candidates for therapeutic development.
Mechanism of Action
The primary mechanism of action of N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride involves the inhibition of choline acetyltransferase . This enzyme is responsible for the synthesis of acetylcholine, a neurotransmitter. The compound binds noncompetitively to the enzyme, preventing the formation of acetylcholine. This inhibition is rapid in onset and slowly reversible, making it a potent and selective inhibitor .
Comparison with Similar Compounds
N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)-propanaminium Chloride
3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium Chloride
- Structure : Features a bromine substituent on the phenyl ring.
- Properties: Increased molecular weight (292.60 g/mol) and halogen-mediated reactivity (e.g., participation in cross-coupling reactions). Crystallographic data (monoclinic, space group P2₁/c) indicates a planar cation with hydrogen bonding to chloride .
- Applications : Brominated aromatic compounds are intermediates in pharmaceuticals and agrochemicals .
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium Chloride
3-Hydroxy-1-propenyl-trimethylammonium Chloride
- Structure : Contains a hydroxypropenyl group instead of the phenyl-ketone moiety.
- Properties : The hydroxyl group enhances water solubility, while the propenyl chain allows for polymerization or derivatization.
- Applications: Potential use in hydrogels or biomedical materials .
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride
- Structure : Chlorine replaces the ketone oxygen, and the compound is a tertiary amine hydrochloride.
- Properties : The absence of the ketone reduces polarity, while the chlorine atom may impart electrophilic reactivity.
- Applications : Intermediate in organic synthesis, particularly for alkylation reactions .
Comparative Data Table
Key Research Findings
- Crystallography: The bromophenyl analog crystallizes in a monoclinic system with strong N–H···Cl hydrogen bonds, influencing its solid-state stability .
- Electronic Effects : Thiophene and perfluorinated derivatives exhibit distinct electronic profiles, expanding utility in materials science .
- Solubility Trends: Hydroxypropenyl and perfluorinated analogs demonstrate polar vs. nonpolar solubility, guiding solvent selection in applications .
Biological Activity
N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, also known as a quaternary ammonium compound, has garnered attention for its biological activity, particularly as an inhibitor of choline acetyltransferase (ChAT). This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
This compound is characterized by its keto analog structure related to acetylcholine. Its synthesis typically involves the reaction of benzyl chloride with trimethylamine in a controlled environment, yielding a compound noted for its stability and selectivity as an enzyme inhibitor.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of choline acetyltransferase. This enzyme is crucial for the synthesis of acetylcholine from acetyl-CoA and choline. The compound binds noncompetitively to ChAT, leading to a decrease in acetylcholine production, which is vital for various neurochemical processes.
Comparison with Other Inhibitors
| Compound | Type | Stability | Selectivity |
|---|---|---|---|
| This compound | Quaternary Ammonium | High | High (ChAT > AChE) |
| Acetylcholine | Natural Neurotransmitter | Low | Low |
| Styrylpyridines | ChAT Inhibitor | Moderate | Moderate |
| Halogenoacetylcholines | ChAT Inhibitor | Low | Low |
Neurochemical Research
The inhibitory properties of this compound make it a valuable tool in neurochemical research. By selectively inhibiting ChAT, researchers can study the implications of reduced acetylcholine levels in various neurological conditions, such as Alzheimer's disease and other cholinergic dysfunctions.
Therapeutic Potential
Given its selectivity and stability, this compound holds promise for therapeutic applications targeting conditions related to acetylcholine metabolism. Its ability to inhibit ChAT without significant effects on muscarinic or nicotinic receptors suggests that it may be developed into a treatment option for diseases where modulation of cholinergic signaling is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of N,N,N-trimethyl compounds related to neurochemistry:
- Inhibition Studies : Research indicates that N,N,N-trimethyl compounds exhibit significant inhibitory effects on ChAT activity in vitro, with IC50 values demonstrating their potency compared to other known inhibitors .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotective effects by modulating neurotransmitter levels, although direct evidence for this compound remains limited .
- Toxicological Assessments : Toxicity studies have shown that while many quaternary ammonium compounds can exhibit cytotoxicity at high concentrations, N,N,N-trimethyl derivatives often demonstrate lower toxicity profiles, making them safer candidates for further development .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions to ensure intermediate stability.
- Stoichiometry : Use a 1:1.2:1 molar ratio (ketone:amine:formaldehyde) to minimize side reactions.
- Workup : Precipitate the product by cooling and adding diethyl ether; purify via recrystallization (ethanol/water).
Reference : Synthesis protocols for analogous compounds achieved yields >75% under these conditions .
Basic: How is the crystal structure of this compound determined, and which software tools are validated for its refinement?
Methodological Answer :
X-ray crystallography is the primary method for structural determination:
Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Software Tools :
- SHELX Suite : SHELXD for phase solution, SHELXL for refinement.
- Validation via R-factor (<0.05) and wR-factor (<0.15).
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5050 |
| b (Å) | 8.7020 |
| c (Å) | 14.2130 |
| β (°) | 98.34 |
Hydrogen Bonding : The chloride anion interacts with the protonated amine (N–H···Cl, ~3.1 Å), stabilizing the lattice .
Advanced: What role does this compound serve as a phase transfer catalyst, and what experimental parameters influence its efficacy?
Methodological Answer :
As a quaternary ammonium salt , it facilitates phase transfer catalysis (PTC) in biphasic reactions:
- Mechanism : Stabilizes anionic intermediates at the organic/aqueous interface.
- Key Applications : Alkylation, nucleophilic substitution, and oxidation reactions.
Q. Optimization Parameters :
| Factor | Impact on Catalysis |
|---|---|
| Solvent Polarity | Higher polarity (e.g., CH2Cl2) enhances ion-pair extraction. |
| pH | Neutral to slightly basic (pH 7-9) maximizes anion availability. |
| Temperature | 40-60°C balances reaction rate and catalyst stability. |
Example : In esterification reactions, 5 mol% catalyst loading achieves >90% conversion .
Advanced: How can researchers address contradictions in spectroscopic data between theoretical predictions and experimental observations?
Methodological Answer :
Contradictions often arise in NMR or IR spectra due to:
- Dynamic Effects : Conformational flexibility altering peak splitting.
- Hydrogen Bonding : Solvent-dependent shifts (e.g., DMSO vs. CDCl3).
Q. Resolution Strategies :
Computational Validation : Compare experimental NMR with DFT-calculated shifts (e.g., Gaussian 16, B3LYP/6-31G*).
Variable-Temperature NMR : Identify exchange broadening or coalescence.
X-ray Crystallography : Resolve ambiguities via solid-state structure (e.g., bond lengths, angles).
Case Study : Discrepancies in amine proton chemical shifts were resolved by confirming hydrogen bonding via crystallography .
Basic: What spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer :
Use a multi-technique approach:
1H/13C NMR : Confirm amine quaternization (δ ~3.2 ppm for N(CH3)3+) and ketone (δ ~200 ppm in 13C).
IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and N–H···Cl vibrations (~2800 cm⁻¹).
Mass Spectrometry (ESI-MS) : Verify molecular ion [M-Cl]+ (m/z = 206.1).
Q. Purity Assessment :
- HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min.
- Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%).
Reference : Spectroscopic data for analogous compounds confirmed <2% impurities .
Advanced: What are the mechanistic insights into the compound's behavior under varying pH conditions in aqueous solutions?
Methodological Answer :
The compound exhibits pH-dependent solubility and reactivity:
- Low pH (1-3) : Protonation of residual amines enhances water solubility but reduces catalytic activity.
- Neutral pH (7) : Stable ion-pair formation optimizes PTC efficiency.
- High pH (>10) : Hydroxide competition disrupts anion binding, lowering catalytic turnover.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
